

Sophorabioside: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Sophorabioside	
Cat. No.:	B1589151	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside is a flavonoid glycoside found in the medicinal plant Sophora japonica L., also known as the Japanese pagoda tree. Flavonoids from this plant have a long history of use in traditional medicine and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Sophorabioside, with a focus on experimental protocols and data relevant to researchers in drug discovery and development. While direct experimental data on purified Sophorabioside is limited in publicly available literature, this guide also draws upon data from extracts of Sophora japonica rich in this compound and its closely related aglycone, sophoricoside, to infer its potential therapeutic applications.

Chemical and Physical Properties

Sophorabioside is an isoflavone glycoside. Its chemical structure consists of a genistein backbone linked to a disaccharide.



Property	Value	Source
CAS Number	2945-88-2	MedChemExpress, PubChem
Molecular Formula	C27H30O14	MedChemExpress, PubChem
Molecular Weight	578.52 g/mol	MedChemExpress, PubChem

Quantitative Analysis

The concentration of **Sophorabioside** varies in different parts of the Sophora japonica plant and at different developmental stages. Quantitative analysis is typically performed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2]

Plant Part	Developmental Stage	Sophorabioside Content	Reference
Fruits	Beginning of fruit formation	Present	INVALID-LINK
Ripe Fruits	Maturation	Present	INVALID-LINK
Flowers (Expanded)	Flowering	Not detected	INVALID-LINK
Leaves	Various stages	Not specified	INVALID-LINK

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of **Sophorabioside** are provided below. These are representative protocols based on standard in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of a compound.

Methodology:

 Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.



- Sample Preparation: Dissolve **Sophorabioside** in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions.
- Reaction Mixture: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each
 Sophorabioside dilution. A control well should contain 100 μL of the DPPH solution and 100 μL of the solvent.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.
- Treatment: Pre-treat the cells with various concentrations of **Sophorabioside** for 1 hour, followed by stimulation with 1 μg/mL of LPS for 24 hours.
- Nitrite Measurement (Griess Assay):
 - Collect 100 μL of the cell culture supernatant.
 - Add 100 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.



- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 570 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[3]
- Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.[3]

Anticancer Activity: Anti-proliferative Assay in MCF-7 Breast Cancer Cells

This assay evaluates the effect of a compound on the proliferation of cancer cells.

Methodology:

- Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium, such as DMEM with 10% FBS.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of Sophorabioside for 48 to 72 hours.
- MTT Assay:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
 - Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).
 - Measure the absorbance at a wavelength between 500 and 600 nm.
- IC50 Determination: The IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.[4][5][6]

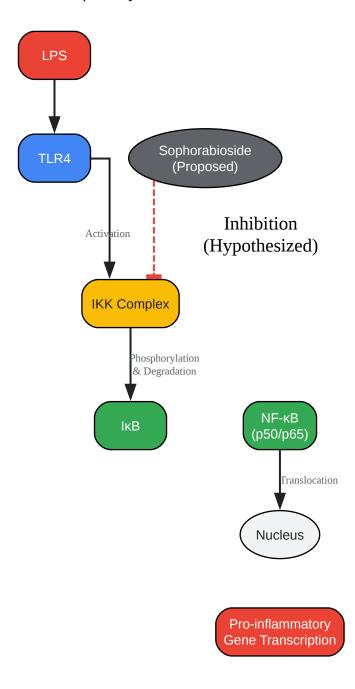
Potential Signaling Pathways



While the direct effects of **Sophorabioside** on specific signaling pathways have not been extensively elucidated, the known activities of other flavonoids suggest potential targets. The NF-kB and MAPK signaling pathways are key regulators of inflammation and cell proliferation and are common targets for natural products.

NF-kB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (which produces nitric oxide). Many flavonoids are known to inhibit NF-κB activation.





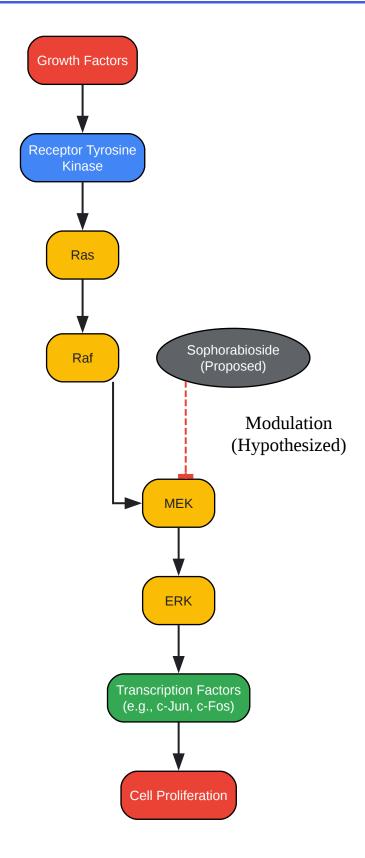
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Proposed Inhibition of the NF-kB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain natural compounds exert their anticancer effects by modulating MAPK signaling.





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Potential Modulation of the MAPK Signaling Pathway.



Experimental Workflow

A general workflow for the investigation of the biological activities of **Sophorabioside** is outlined below.



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